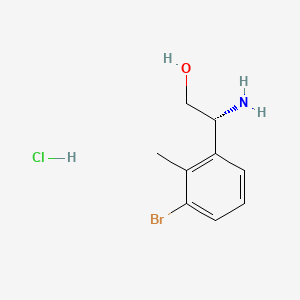
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride is a chiral organic compound that contains an amino group, a brominated aromatic ring, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amino and hydroxyl groups make it a versatile scaffold for drug design.
Industry
In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism by which (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-2-phenylethan-1-olhydrochloride
- (2R)-2-amino-2-(3-chloro-2-methylphenyl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-olhydrochloride
Uniqueness
The presence of the bromine atom in (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride imparts unique reactivity and properties compared to its chloro and fluoro analogs
属性
分子式 |
C9H13BrClNO |
|---|---|
分子量 |
266.56 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
PJXITVXYAKXWKM-FVGYRXGTSA-N |
手性 SMILES |
CC1=C(C=CC=C1Br)[C@H](CO)N.Cl |
规范 SMILES |
CC1=C(C=CC=C1Br)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



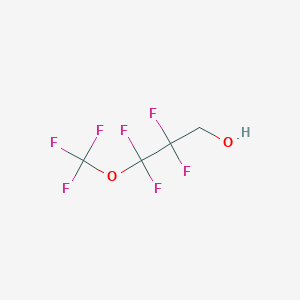

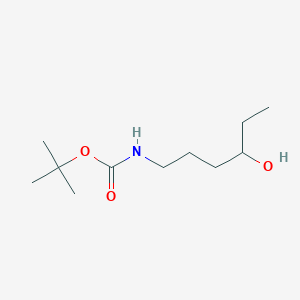


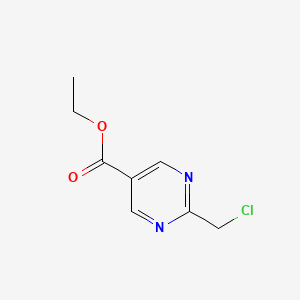


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
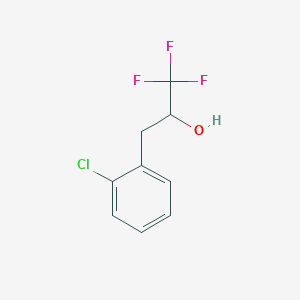
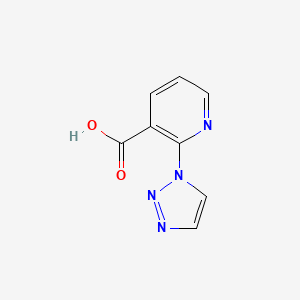
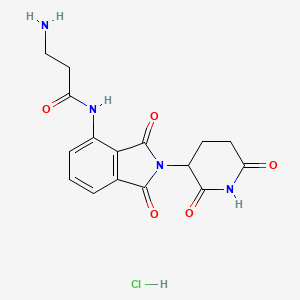
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)
